Cas no 476676-64-9 ((2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile)

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile structure
476676-64-9 structure
Product Name:(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile
CAS No:476676-64-9
MF:C20H16N4O2S
MW:376.431642532349
CID:6213273
PubChem ID:18558440
Update Time:2025-07-15

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile
    • F0760-1505
    • AKOS024599174
    • (Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile
    • (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
    • (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]prop-2-enenitrile
    • 476676-64-9
    • Inchi: 1S/C20H16N4O2S/c1-13-7-8-15(9-14(13)2)18-12-27-20(23-18)16(10-21)11-22-17-5-3-4-6-19(17)24(25)26/h3-9,11-12,22H,1-2H3/b16-11-
    • InChI Key: IDALZVRHWGWGMD-WJDWOHSUSA-N
    • SMILES: S1C(/C(/C#N)=C\NC2C=CC=CC=2[N+](=O)[O-])=NC(=C1)C1C=CC(C)=C(C)C=1

Computed Properties

  • Exact Mass: 376.09939694g/mol
  • Monoisotopic Mass: 376.09939694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 611
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 123Ų

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile Pricemore >>

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Additional information on (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile

Comprehensive Overview of (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile (CAS No. 476676-64-9)

The compound (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile, identified by its CAS No. 476676-64-9, is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structural features, including a thiazole ring, a nitrophenyl group, and a propenenitrile moiety, make it a subject of interest for researchers exploring novel applications in drug discovery and functional materials. This article delves into the properties, potential uses, and current research trends surrounding this compound, while addressing common queries and industry trends.

One of the most frequently searched questions about (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile revolves around its synthetic pathways and reactivity. The compound's synthesis typically involves multi-step organic reactions, including condensation and cyclization processes, to achieve the desired Z-configuration. Researchers have highlighted its potential as a pharmacophore in the development of kinase inhibitors, owing to the thiazole ring's ability to interact with biological targets. This aligns with the growing demand for small-molecule therapeutics in oncology and inflammatory diseases, a hot topic in pharmaceutical R&D.

In addition to its biomedical applications, CAS No. 476676-64-9 has been explored for its photophysical properties. The presence of the nitrophenyl group contributes to its electron-withdrawing characteristics, making it a candidate for organic electronics such as OLEDs and sensors. This ties into the broader trend of sustainable materials, as industries seek eco-friendly alternatives to conventional components. Users often search for "thiazole derivatives in optoelectronics" or "nitrophenyl-based functional materials," reflecting the compound's relevance in cutting-edge technology.

Another area of interest is the compound's structure-activity relationship (SAR). The 3,4-dimethylphenyl and 2-nitrophenyl substituents play critical roles in modulating its chemical behavior, which is a key focus for researchers optimizing bioactive molecules. Recent studies have investigated its potential as a scaffold for designing antimicrobial agents, addressing the global challenge of antibiotic resistance. Searches like "thiazole antimicrobial activity" or "nitrophenyl derivatives in drug design" underscore the public's interest in these applications.

From a commercial perspective, (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile is often discussed in the context of patented formulations and intellectual property. Companies specializing in fine chemicals and custom synthesis frequently list this compound in their catalogs, catering to academic and industrial clients. The demand for high-purity intermediates has risen, driven by advancements in high-throughput screening and combinatorial chemistry.

In summary, CAS No. 476676-64-9 represents a versatile and scientifically valuable compound with applications spanning medicinal chemistry, material science, and organic synthesis. Its structural complexity and functional diversity make it a compelling subject for ongoing research, particularly in areas aligned with global health and technological innovation. By addressing common search queries and industry trends, this overview aims to provide a balanced and informative perspective on this intriguing molecule.

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